molecular formula C13H26O B1605705 Tetrahydroionol CAS No. 4361-23-3

Tetrahydroionol

Cat. No. B1605705
CAS RN: 4361-23-3
M. Wt: 198.34 g/mol
InChI Key: UZWOWEPOVKVMEL-UHFFFAOYSA-N
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Description

Tetrahydroionol is a chemical compound with the molecular formula C13H26O and a molecular weight of 198.34 . It is used as a fragrance agent and has a mild floral, violet, woody, and leathery odor .


Molecular Structure Analysis

The molecular structure of Tetrahydroionol can be analyzed using various techniques such as X-ray diffraction and mass spectrometry . These techniques can provide detailed information about the molecular weight, molecular formula, and the 3D structure of the molecule .


Chemical Reactions Analysis

The analysis of chemical reactions involving Tetrahydroionol would involve understanding the reactivity of the compound. Reactive chemicals can release large amounts of energy under certain conditions, and the rate of reaction is an important factor .


Physical And Chemical Properties Analysis

Tetrahydroionol is a pale yellow liquid with a density of 0.9126 g/cm3 . It has a boiling point of 142-143 °C at a pressure of 20 Torr . The compound has a LogP value of 4.616, indicating its lipophilicity .

Scientific Research Applications

Cannabis Synergy and Phytocannabinoid-Terpenoid Interactions

  • Application : Tetrahydroionol, as part of the cannabis terpenoids, plays a role in the potential therapeutic effects of cannabis. It's involved in the entourage effects, contributing to the treatment of various conditions like pain, inflammation, depression, anxiety, addiction, epilepsy, and certain infections.
  • Reference : (Russo, 2011).

Hydrogen Storage Materials

  • Application : Tetrahydroborates, closely related to tetrahydroionol, are being investigated as potential hydrogen storage materials for mobile applications due to their high hydrogen density. This research is crucial for developing alternative energy technologies.
  • Reference : (Züttel, Borgschulte, & Orimo, 2007).

Thermoelectric Materials and Phenomena

  • Application : The study of tetrahydroionol-related compounds contributes to the development of high-efficiency thermoelectric materials. These materials are essential for converting waste heat into electrical energy, which is a critical aspect of sustainable energy solutions.
  • Reference : (Tritt & Subramanian, 2006).

Enantioselective Fluorescent Recognition

  • Application : Tetrahydroxyl compounds, similar to tetrahydroionol, are used in the enantioselective recognition of chiral amino alcohols. This application is significant in the field of molecular recognition and can be applied in various biochemical assays.
  • Reference : (Wang et al., 2007).

Pyrolysis of Packaging Materials

  • Application : Research on the pyrolysis of materials like tetra pak, which is closely related to tetrahydroionol, is crucial for understanding the recycling and waste management aspects of these widely used materials.
  • Reference : (Korkmaz et al., 2009).

Tetrahydroquinolines in Pharmacology

  • Application : The chemistry of tetrahydroquinolines, similar in structure to tetrahydroionol, is extensively studied for its presence in pharmacologically active compounds. This research is pivotal in drug discovery and development.
  • Reference : (Muthukrishnan, Sridharan, & Menéndez, 2019).

Environmental Impact of Tetrahydrofuran

  • Application : Studying the effects of tetrahydrofuran on enzyme activities in environments like activated sludge is crucial for understanding the environmental impact of this solvent, which is related to tetrahydroionol.
  • Reference : (Lv et al., 2008).

Thermal Energy Storage Materials

  • Application : Research on using waste-process salts, similar to tetrahydroionol derivatives, for thermal energy storage highlights the potential of these materials in sustainableenergy applications.

Health Monitoring Studies

  • Application : Studies like the Airwave Health Monitoring Study, which investigates health risks associated with TETRA, a digital communication system, are important for understanding the long-term health implications of technological systems and their components.
  • Reference : (Elliott et al., 2014).

Food Packaging and Processing

  • Application : Research on the safe use of tetrahydrofuran in the fabrication of food packaging materials is crucial for ensuring food safety and compliance with health regulations.
  • Reference : (Food & Subpart, 2012).

Development of Crystal Structures

  • Application : The synthesis of compounds like tetrahydroxydiboron, related to tetrahydroionol, contributes to the development of novel crystal structures which can be used in various industrial and pharmaceutical applications.
  • Reference : (Alshahateet et al., 2007).

Supramolecular Assembly

  • Application : The development of tetrakis-imidazolium macrocycles, related to tetrahydroionol, has significant implications in the field of supramolecular chemistry, offering new avenues for constructing interlocked molecules and exploring anion coordination chemistry.
  • Reference : (Serpell et al., 2011).

Educational Use in Science

  • Application : Organisms like Tetrahymena, analogous to studies on tetrahydroionol, are used in educational settings to teach fundamental principles of biology, demonstrating the organism's potential as a teaching tool.
  • Reference : (Smith, Wiley, & Cassidy-Hanley, 2012).

Pharmaceutical Research and Development

  • Application : Concepts like the materials science tetrahedron, which could include tetrahydroionol derivatives, play a crucial role in pharmaceutical research, helping transform drug development into a more systematic and scientific process.
  • Reference : (Sun, 2009).

Anion Receptors and Sensing

  • Application : Incorporation of elements like tetrathiafulvalene, related to tetrahydroionol, into receptor backbones enables the creation of chemosensors with applications in sensing small anions like dihydrogen phosphate.
  • Reference : (Bejger et al., 2010).

Enhancement of Epoxy Coatings

  • Application : Research on materials like tetraethyl orthosilicate, related to tetrahydroionol, focuses on enhancing the properties of epoxy coatings, demonstrating the potential of these compounds in materials science.
  • Reference : (Pourhashem, Vaezi, & Rashidi, 2017).

Tetrahydroxydiboron in Organic Synthesis

  • Application : Tetrahydroxydiboron, similar in function to tetrahydroionol, is used in organic synthesis, specifically in the radical addition of internal alkynes and subsequent transformations, highlighting its versatility in synthetic chemistry.
  • Reference : (Sun et al., 2020).

Cellular Models for Biological Studies

  • Application : The protozoan Tetrahymena serves as a cellular model for various biological studies, analogous to research on tetrahydroionol, providing insights into fundamental biological mechanisms.
  • Reference : (Mar et al., 2019).

Oxidative C-H/N-H Cross-Coupling

  • Application : Tetrahydrofuran, related to tetrahydroionol, is used in oxidative amination processes mediated by visible-light catalysis, illustrating its role in innovative organic synthesis methods.
  • Reference : (Zhang et al., 2017).

Safety And Hazards

Tetrahydroionol is classified as an irritant, and it can cause irritation to the skin and eyes . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice . Suitable protective clothing should be worn when handling this compound .

Future Directions

While specific future directions for Tetrahydroionol are not mentioned in the search results, it is noted for its rich violet note accompanied by woody and leathery tones . This suggests potential for further exploration in fragrance applications .

properties

IUPAC Name

4-(2,2,6-trimethylcyclohexyl)butan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h10-12,14H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZWOWEPOVKVMEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1CCC(C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00863379
Record name Cyclohexanepropanol, .alpha.,2,2,6-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00863379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydroionol

CAS RN

4361-23-3
Record name Tetrahydroionol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4361-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanepropanol, alpha,2,2,6-tetramethyl-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004361233
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanepropanol, .alpha.,2,2,6-tetramethyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclohexanepropanol, .alpha.,2,2,6-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00863379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α,2,2,6-tetramethylcyclohexanepropanol
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
70
Citations
RA Flath, RT Cunningham, NJ Liquido… - Journal of Economic …, 1994 - academic.oup.com
Many essential oils, synthetic aroma formulations, and compounds with structural Similarity to the commonly used lures for males of several tephritid fruit fly pests were bioassayed in …
Number of citations: 49 academic.oup.com
H Sobotka, JD Chanley - Journal of the American Chemical …, 1949 - ACS Publications
A. We have accomplished the dehydration of this carbinol (III) by the use of thionyl chloride and pyridine to 2, 2, 6-trimethyl-1-ethynylcyclohex-ene-1 (IV), a compound which takes a …
Number of citations: 23 pubs.acs.org
HS Choi - Analytical Chemistry Letters, 2012 - Taylor & Francis
The comparison of the volatile flavor composition from Aster tataricus (gaemichi) and A. koraiensis (byulgaemichi) essential oils, isolated by hydro distillation method, was performed by …
Number of citations: 8 www.tandfonline.com
JC Pew - The Journal of Organic Chemistry, 1962 - ACS Publications
Commercial methylionone3 was chromatographed through a 9-ft. 1/2-in. od column packed with 15% Carbowax 20M on 60/80 mesh silane treated Celite at 170, 120 ml. of helium per …
Number of citations: 4 pubs.acs.org
MZ Özel, AA Clifford - Flavour and fragrance journal, 2004 - Wiley Online Library
… At all temperatures, phenylethyl alcohol and tetrahydroionol were quantitatively extracted in the first 40 min. In contrast, the other compounds were extracted more slowly: at 50 C …
Number of citations: 55 onlinelibrary.wiley.com
C Margot, DP Simmons, D Reichlin… - Helvetica chimica …, 2004 - Wiley Online Library
Only one out of the four possible trans isomers of the important perfumery alcohol Norlimbanol ® (1) possesses a very strong amber‐woody smell, the isomer 1A with (1′R,3S,6′S) …
Number of citations: 15 onlinelibrary.wiley.com
E Barbieri, AM Gioacchini, A Zambonelli… - … Journal Devoted to …, 2005 - Wiley Online Library
… This compound is known for its antimicrobial activity as are tetrahydroionol and β-damascenone.35, 36 Other MVOCs listed in Table 1 were typical metabolites of the Staphylococcus …
YH Li, XL Xue, LG Yu, LY Kong, L Li - Food Research and …, 2013 - cabdirect.org
The constituents from Changbai mountain rosadamascena oil extracted by Supercritical carbon dioxide fluid were annlyzed by GC/MS, accounting for 92 compounds in it. The main …
Number of citations: 3 www.cabdirect.org
P Kraft - SPECIAL PUBLICATION-ROYAL SOCIETY OF …, 2002 - books.google.com
… seco-design was not successful, it may have helped to find the way to a new powerful woody-floral, animalic odorant, which-with respect to the weak and uncharacteristic tetrahydroionol…
Number of citations: 3 books.google.com
RN Williams, DS Fickle, TP McGovern… - Journal of Economic …, 2000 - academic.oup.com
Field trials were conducted over several seasons to determine the attractant most successful in luring adult rose chafers, Macrodactylus subspinosus (F.), to traps. During the first season…
Number of citations: 30 academic.oup.com

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